molecular formula C10H16N2O2S2 B5794696 1-(methylsulfonyl)-4-(3-thienylmethyl)piperazine

1-(methylsulfonyl)-4-(3-thienylmethyl)piperazine

Cat. No. B5794696
M. Wt: 260.4 g/mol
InChI Key: WWYLNEBAEJAWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1-(methylsulfonyl)-4-(3-thienylmethyl)piperazine and related compounds often involves nucleophilic substitution reactions where piperazine derivatives are functionalized with sulfonyl chloride derivatives under specific conditions to achieve the desired molecular architecture. These synthetic routes are designed to introduce specific functional groups into the piperazine scaffold, enhancing the compound's ability to interact with biological targets with high selectivity and affinity (S. Naveen et al., 2007).

Molecular Structure Analysis

The molecular structure of 1-(methylsulfonyl)-4-(3-thienylmethyl)piperazine has been elucidated using techniques such as X-ray crystallography, which reveals that the piperazine ring adopts a chair conformation. The geometry around the sulfonyl (S) atom is typically distorted tetrahedral, indicating the presence of steric interactions that could influence the compound's biological activity. The detailed molecular structure provides insights into the compound's potential interaction mechanisms with biological targets (S. Naveen et al., 2007).

Chemical Reactions and Properties

1-(Methylsulfonyl)-4-(3-thienylmethyl)piperazine participates in various chemical reactions, reflecting its versatile chemical properties. The compound's reactivity is significantly influenced by the presence of the sulfonyl and piperazine functional groups, which can undergo reactions such as sulfonation, alkylation, and acylation. These reactions are critical for modifying the compound's structure and enhancing its pharmacological profile (F. Shirini et al., 2017).

Physical Properties Analysis

The physical properties of 1-(methylsulfonyl)-4-(3-thienylmethyl)piperazine, such as solubility, melting point, and crystal structure, are crucial for its application in drug formulation. These properties can affect the compound's bioavailability and stability, impacting its therapeutic efficacy. Analyzing the physical properties helps in designing formulations that maximize the compound's pharmacological benefits while minimizing potential drawbacks (S. Naveen et al., 2007).

Chemical Properties Analysis

The chemical properties of 1-(methylsulfonyl)-4-(3-thienylmethyl)piperazine, including its reactivity, stability, and interactions with biological molecules, are essential for understanding its mechanism of action. The compound's ability to engage with specific receptors or enzymes is influenced by its chemical structure, which dictates its binding affinity and selectivity. Understanding these interactions at the molecular level is crucial for the development of effective therapeutic agents (J. Matsumoto & S. Minami, 1975).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some piperazine derivatives are used as antiparasitic drugs, and their mechanism of action involves disrupting the parasite’s neuromuscular coordination .

properties

IUPAC Name

1-methylsulfonyl-4-(thiophen-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S2/c1-16(13,14)12-5-3-11(4-6-12)8-10-2-7-15-9-10/h2,7,9H,3-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYLNEBAEJAWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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